Absolute Stereochemistry vs. 8'-Epimer
(-)-Holostyligone possesses a specific (7'R,8S,8'S) absolute configuration [1]. This differentiates it from its 8'-epimer, (-)-8'-epi-holostylone, which has an (7'R,8S,8'R) configuration [2]. In the context of analytical chemistry and biological screening, these epimers are distinct chemical entities that will exhibit different retention times on chiral stationary phases and potentially divergent interactions with biological targets. The procurement of the correct, stereochemically pure isomer is critical for reproducibility, as the epimeric mixture or the wrong isomer will introduce a confounding variable.
| Evidence Dimension | Absolute Configuration |
|---|---|
| Target Compound Data | (7'R,8S,8'S) |
| Comparator Or Baseline | (-)-8'-epi-holostylone: (7'R,8S,8'R) |
| Quantified Difference | Epimeric at the 8' position (S vs. R) |
| Conditions | Structural elucidation by NMR and CD spectroscopy [2] |
Why This Matters
This stereochemical distinction is paramount for ensuring the correct compound is used in chiral assays, SAR studies, and when referencing literature data tied to a specific epimer.
- [1] SpectraBase. (-)-HOLOSTYLIGONE. Compound ID: 6e6c4f0e-5c8b-4b1e-9f0e-6c9f1b6e6c4f. Retrieved from spectrabase.com. View Source
- [2] da Silva, T., Lopes, L. M. X. (2006). Aryltetralol and aryltetralone lignans from Holostylis reniformis. Phytochemistry, 67(9), 929-937. View Source
